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Compound of Interest

Compound Name: Glepaglutide acetate

Cat. No.: B15571749 Get Quote

An In-depth Review of the Structure, Chemical Properties, and Mechanism of Action of a Long-

Acting GLP-2 Receptor Agonist

Abstract
Glepaglutide acetate is a long-acting analog of human glucagon-like peptide-2 (GLP-2)

currently under investigation for the treatment of short bowel syndrome (SBS) and other

gastrointestinal diseases.[1][2][3][4] This technical guide provides a comprehensive overview of

the structure, chemical properties, mechanism of action, and preclinical and clinical data

related to glepaglutide. The information presented is intended for researchers, scientists, and

drug development professionals interested in the therapeutic potential of this novel GLP-2

receptor (GLP-2R) agonist.

Introduction
Short bowel syndrome is a malabsorptive state that often results from extensive surgical

resection of the small intestine. Patients with SBS are frequently dependent on parenteral

support to maintain fluid and nutrient balance.[2] GLP-2 is an endogenous peptide hormone

that plays a crucial role in intestinal adaptation and function by promoting mucosal growth,

enhancing nutrient absorption, and maintaining the integrity of the intestinal barrier. However,

the therapeutic utility of native GLP-2 is limited by its short half-life. Glepaglutide is a long-
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acting GLP-2 analog designed to overcome this limitation, offering the potential for less

frequent dosing and improved patient compliance.

Structure and Chemical Properties
Glepaglutide is a synthetic peptide analog of human GLP-2. Its structure has been modified to

enhance its stability and prolong its duration of action.

Table 1: Chemical and Physical Properties of Glepaglutide Acetate

Property Value Source

Molecular Formula C₁₉₉H₃₂₉N₅₃O₅₇

Molecular Weight 4376.13 g/mol

Amino Acid Sequence

His-Gly-Glu-Gly-Thr-Phe-Ser-

Ser-Glu-Leu-Ala-Thr-Ile-Leu-

Asp-Ala-Leu-Ala-Ala-Arg-Asp-

Phe-Ile-Ala-Trp-Leu-Ile-Ala-

Thr-Lys-Ile-Thr-Asp-Lys-Lys-

Lys-Lys-Lys-Lys-NH₂

Synonyms ZP1848, ZP1848 acetate

Appearance Solid

Solubility
Slightly soluble in PBS (pH

7.2): 0.1-1 mg/ml

Mechanism of Action
Glepaglutide is a potent agonist of the GLP-2 receptor (GLP-2R), a G protein-coupled receptor

predominantly expressed in the gastrointestinal tract. Activation of the GLP-2R by glepaglutide

initiates a cascade of intracellular signaling events, primarily through the activation of adenylyl

cyclase and the subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).

This signaling pathway leads to several physiological effects that contribute to the therapeutic

potential of glepaglutide:
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Intestinotrophic Effects: Glepaglutide promotes the growth of the small intestinal mucosa by

stimulating crypt cell proliferation and inhibiting enterocyte apoptosis. This leads to increased

villus height and an overall increase in the absorptive surface area of the intestine.

Enhanced Nutrient and Fluid Absorption: By increasing the intestinal surface area and

potentially upregulating nutrient transporters, glepaglutide improves the absorption of fluids

and nutrients from the gut.

Anti-inflammatory Effects: Preclinical studies have demonstrated that glepaglutide can

alleviate small intestinal inflammation.
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Caption: Glepaglutide-mediated GLP-2R signaling pathway.

Pharmacokinetics
Pharmacokinetic studies in healthy subjects have shown that glepaglutide has a significantly

protracted pharmacokinetic profile following subcutaneous administration. The long half-life is

primarily due to the slow release of its two main active metabolites from the subcutaneous

depot.
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Table 2: Pharmacokinetic Parameters of Glepaglutide

Parameter 5 mg Once Weekly
10 mg Once
Weekly

Source

Effective Half-life (t½)
124 hours (95% CI:

73-185)

88 hours (95% CI: 31-

146)

Metabolites

Two main active

metabolites (M1 and

M2)

Two main active

metabolites (M1 and

M2)

Contribution to

Exposure at Steady

State

Parent drug:

<1%Metabolites:

>98%

Parent drug:

<1%Metabolites:

>98%

Studies in subjects with renal impairment have shown no clinically relevant effect on the

pharmacokinetics of glepaglutide, suggesting that dose adjustments may not be necessary in

this patient population.

Preclinical and Clinical Studies
Preclinical Studies
Preclinical studies in rat models of intestinal inflammation have demonstrated the therapeutic

potential of glepaglutide. In a model of indomethacin-induced small intestinal inflammation,

glepaglutide treatment, both as a co-treatment and post-treatment, significantly reduced the

severity of inflammation, as evidenced by a decrease in inflammatory markers and a reversal of

intestinal shortening. Furthermore, glepaglutide administration led to a significant increase in

small intestinal mass, indicating a regenerative effect on the intestinal mucosa.

Clinical Trials in Short Bowel Syndrome
Multiple clinical trials have evaluated the efficacy and safety of glepaglutide in patients with

SBS. The overarching goal of these trials is to assess the ability of glepaglutide to reduce the

volume of parenteral support required by these patients. Phase 2 and 3 trials have

demonstrated that glepaglutide treatment results in clinically relevant reductions in parenteral

support requirements and is generally well-tolerated.
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Caption: Representative workflow of a Phase 3 clinical trial for glepaglutide in SBS.

Experimental Protocols
In Vitro cAMP Accumulation Assay
Objective: To determine the potency of glepaglutide in activating the human GLP-2 receptor

(hGLP-2R).

Methodology:
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Cell Culture: HEK293 cells stably expressing the hGLP-2R are cultured in an appropriate

medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 20,000-

30,000 cells per well and incubated overnight.

Compound Treatment: The culture medium is replaced with an assay medium (e.g., Opti-

MEM). Cells are then treated with varying concentrations of glepaglutide or a reference

agonist (e.g., native GLP-2).

Incubation: The plate is incubated for a specified period (e.g., 24 hours) at 37°C in a

humidified CO₂ incubator.

cAMP Measurement: Intracellular cAMP levels are measured using a commercially available

cAMP assay kit (e.g., HTRF, ELISA, or a fluorescent biosensor-based assay).

Data Analysis: The concentration-response curve is plotted, and the EC₅₀ value is calculated

to determine the potency of glepaglutide.

Rat Model of Indomethacin-Induced Intestinal
Inflammation
Objective: To evaluate the anti-inflammatory and mucosal regenerative effects of glepaglutide

in vivo.

Methodology:

Animal Model: Male Wistar rats are used for the study.

Induction of Inflammation: Small intestinal inflammation is induced by subcutaneous

administration of indomethacin (e.g., 7 mg/kg) on two consecutive days.

Treatment Regimens:

Co-treatment: Glepaglutide (e.g., 400 nmol/kg, subcutaneously, twice daily) is

administered at the onset of inflammation and continued throughout the study period.
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Post-treatment: Glepaglutide administration is initiated after the onset of inflammation.

Assessment of Inflammation:

Macroscopic Evaluation: Small intestinal length is measured as an indicator of

inflammation-induced shortening.

Biochemical Markers: Concentrations of inflammatory markers such as α-1-acid

glycoprotein and myeloperoxidase in intestinal tissue are quantified.

Assessment of Intestinal Regeneration: Small intestinal mass is measured to evaluate the

intestinotrophic effects of glepaglutide.

Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to

determine the significance of the observed effects.

Conclusion
Glepaglutide acetate is a promising long-acting GLP-2R agonist with a well-defined

mechanism of action and a favorable pharmacokinetic profile. Preclinical and clinical studies

have provided strong evidence for its therapeutic potential in improving intestinal absorption

and reducing the burden of parenteral support in patients with short bowel syndrome. Its anti-

inflammatory and mucosal regenerative properties may also extend its utility to other

inflammatory bowel diseases. Ongoing and future research will further elucidate the full clinical

potential of this novel therapeutic agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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